N-benzyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
N-benzyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of N-benzyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that the compound may act as a cholinesterase inhibitor, which could be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide have been studied extensively in vitro. The compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. This could be beneficial in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential as a drug candidate for the treatment of cancer and Alzheimer's disease. However, one of the limitations of using this compound is its limited solubility in water, which could make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-benzyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One of the most promising directions is the development of this compound as a drug candidate for the treatment of cancer and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for this compound. Another future direction is the synthesis of analogs of this compound to improve its solubility and potency. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its potential applications in various fields of scientific research.
Conclusion:
N-benzyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its analogs for the treatment of cancer and Alzheimer's disease.
Scientific Research Applications
N-benzyl-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has shown significant inhibitory activity against certain enzymes that are involved in the growth and proliferation of cancer cells. It has also shown potential as a drug candidate for the treatment of Alzheimer's disease.
properties
IUPAC Name |
N-benzyl-5-cyclopropyl-1-phenyltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(20-13-14-7-3-1-4-8-14)17-18(15-11-12-15)23(22-21-17)16-9-5-2-6-10-16/h1-10,15H,11-13H2,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOBCLGPBVEXTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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